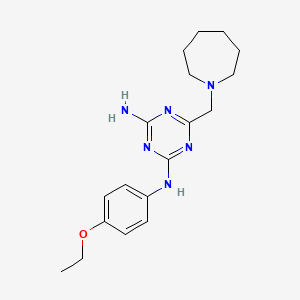![molecular formula C16H12N6O3 B5557097 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Electroluminescent Materials
Compounds related to "4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol" have been investigated for their potential as electroluminescent materials. Research by Takahashi et al. (1995) explored the synthesis of fluorescent compounds, including those annelated with 1,2,5-oxadiazolo and pyrazine rings, for use in electroluminescence devices (Takahashi et al., 1995). These materials show promise for light-emitting applications due to their solid-state fluorescence.
Antitubercular and Antibacterial Activities
Several studies have synthesized and evaluated compounds with oxadiazole and pyrazine cores for their antimicrobial activities. For example, El-Azab et al. (2018) conducted a study on oxadiazole and pyrazine derivatives, assessing their anti-tubercular activity. The compounds demonstrated more potent effects than reference standards such as streptomycin and pyrazinamide, showing promise in treating tuberculosis (El-Azab et al., 2018). Similarly, compounds synthesized from 1,3,4-oxadiazole derivatives exhibited antibacterial activities against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Bildirici et al., 2007).
Anti-inflammatory and Anticancer Activities
Research into the biological activities of compounds related to "this compound" has also extended to anti-inflammatory and anticancer applications. Sivaramakarthikeyan et al. (2020) synthesized benzimidazole-ornamented pyrazoles, with some derivatives showing significant anti-inflammatory activity, surpassing that of the standard diclofenac sodium. Additionally, these compounds demonstrated anticancer potency against pancreatic cancer cells, highlighting their therapeutic potential (Sivaramakarthikeyan et al., 2020).
Molecular Docking and Computational Studies
The role of computational studies in understanding the interaction mechanisms and enhancing the biological activity of compounds is also noteworthy. For instance, El-Azab et al. (2018) employed molecular docking to study the interaction of oxadiazole derivatives with proteins, suggesting these compounds could be developed into anticancer drugs due to their stable complexes with the receptor ricin A (El-Azab et al., 2018).
Orientations Futures
The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its derivatives continue to be the subject of active research due to their potential for a wide range of applications . Future research will likely continue to explore new synthetic methods, potential applications, and the physical and chemical properties of these compounds.
Propriétés
IUPAC Name |
4-[[5-(4-hydroxyanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c23-11-5-1-9(2-6-11)17-13-14(18-10-3-7-12(24)8-4-10)20-16-15(19-13)21-25-22-16/h1-8,23-24H,(H,17,19,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNQAXSAIJALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)
![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)
![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)
![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)
![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)
![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)
![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)



